Tribromobisphenol A

Description

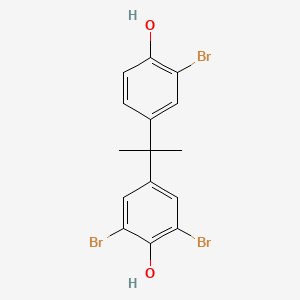

Structure

3D Structure

Properties

IUPAC Name |

2,6-dibromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13Br3O2/c1-15(2,8-3-4-13(19)10(16)5-8)9-6-11(17)14(20)12(18)7-9/h3-7,19-20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBOEVJIVYIEJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)O)Br)C2=CC(=C(C(=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13Br3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064302 | |

| Record name | Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Density |

1.873 g/cu cm[GuideChem; CAS No. 6386-73-8 (Phenol,2,6-dibromo-4- | |

| Record name | Tribromobisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

6386-73-8 | |

| Record name | Phenol, 2,2′,6-tribromo-4,4′-isopropylidenedi- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6386-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tribromobisphenol A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006386738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIBROMOBISPHENOL A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25MI3KZ1HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tribromobisphenol A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8093 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 2,2',6-Tribromobisphenol A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2',6-tribromobisphenol A, a significant derivative of the widely used flame retardant, tetrabromobisphenol A (TBBPA). This document details a feasible synthetic route, purification methods, and in-depth characterization data, including spectroscopic and physical properties.

Introduction

2,2',6-Tribromobisphenol A is a brominated aromatic compound that has garnered attention primarily as a byproduct in the industrial synthesis of TBBPA and as a degradation product of TBBPA in environmental and biological systems.[1] Its presence in various matrices necessitates a thorough understanding of its chemical properties for toxicological and metabolic studies. This guide aims to provide researchers with the necessary information to synthesize, isolate, and characterize this compound for further investigation.

Synthesis of 2,2',6-Tribromobisphenol A

A direct and optimized synthesis for 2,2',6-tribromobisphenol A is not extensively reported in the literature, as it is often an undesired byproduct. However, a targeted synthesis can be achieved by modifying existing protocols for the synthesis of tetrabromobisphenol A (TBBPA) through the controlled bromination of Bisphenol A (BPA). The key to selectively synthesizing the tribromo- derivative is the careful control of the stoichiometry of bromine relative to Bisphenol A.

A plausible synthetic approach involves the electrophilic bromination of Bisphenol A in a suitable solvent. By using a substoichiometric amount of bromine (approximately 3 equivalents), the formation of 2,2',6-tribromobisphenol A can be favored over the fully brominated TBBPA.

Experimental Protocol: Synthesis

The following protocol is a proposed method based on established procedures for the bromination of phenolic compounds.[1]

Materials:

-

Bisphenol A (BPA)

-

Liquid Bromine (Br₂)

-

Methanol

-

Dichloromethane

-

Sodium thiosulfate solution (10% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a gas outlet connected to a trap containing sodium thiosulfate solution, dissolve Bisphenol A (1.0 equivalent) in a mixture of methanol and dichloromethane.

-

Bromination: Cool the solution to 0°C using an ice bath. Slowly add a solution of bromine (3.0 equivalents) in dichloromethane dropwise via the dropping funnel over a period of 1-2 hours with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system.

-

Work-up: Upon completion, quench the reaction by the slow addition of a 10% sodium thiosulfate solution until the reddish-brown color of bromine disappears. Transfer the mixture to a separatory funnel and add water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product mixture.

Purification

The crude product will be a mixture of unreacted Bisphenol A, monobrominated, dibrominated, tribrominated, and tetrabrominated bisphenol A. Isolation of 2,2',6-tribromobisphenol A requires chromatographic separation.

Protocol: Column Chromatography

-

Column Preparation: Pack a silica gel column with a slurry of silica gel in hexane.

-

Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the prepared column.

-

Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the solvent system should be gradually increased. The separation of the different brominated species can be monitored by TLC.

-

Fraction Collection: Collect the fractions containing the desired 2,2',6-tribromobisphenol A.

-

Final Purification: Combine the pure fractions and evaporate the solvent to yield 2,2',6-tribromobisphenol A as a solid. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Characterization of 2,2',6-Tribromobisphenol A

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following sections detail the expected analytical data.

Physical and Chemical Properties

The fundamental physical and chemical properties of 2,2',6-tribromobisphenol A are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2,6-dibromo-4-[2-(3-bromo-4-hydroxyphenyl)propan-2-yl]phenol | [2] |

| Molecular Formula | C₁₅H₁₃Br₃O₂ | [3] |

| Molecular Weight | 465.0 g/mol | [2] |

| Appearance | Solid | |

| Purity | ≥98% (commercially available standard) | |

| Solubility | Soluble in DMSO (≥10 mg/ml) and Ethanol (≥10 mg/ml) |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of the synthesized molecule.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 6.5-7.5 ppm) is expected due to the unsymmetrical substitution on the two phenyl rings.

-

Methyl Protons: A singlet corresponding to the six protons of the two methyl groups of the isopropylidene bridge would be observed, likely in the region of δ 1.6-1.7 ppm.

-

Hydroxyl Protons: Two broad singlets for the phenolic hydroxyl groups, the chemical shift of which will be dependent on the solvent and concentration.

Expected ¹³C NMR Spectral Features:

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm), including signals for carbons bearing bromine atoms (C-Br), carbons bearing hydroxyl groups (C-OH), and quaternary carbons.

-

Isopropylidene Carbons: A signal for the quaternary carbon of the isopropylidene bridge (C(CH₃)₂) and a signal for the methyl carbons.

3.2.2. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3500-3200 (broad) | O-H stretching of the phenolic hydroxyl groups |

| ~3100-3000 | C-H stretching of the aromatic rings |

| ~2970-2870 | C-H stretching of the methyl groups |

| ~1600-1450 | C=C stretching of the aromatic rings |

| ~1300-1200 | C-O stretching of the phenol |

| ~850-750 | C-H out-of-plane bending of the aromatic rings |

| ~600-500 | C-Br stretching |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

| m/z | Interpretation |

| 463/465/467/469 | [M]⁺∙ Isotopic cluster characteristic of three bromine atoms |

| [M-CH₃]⁺ | Loss of a methyl group |

| [M-Br]⁺ | Loss of a bromine atom |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis pathway and a general workflow for the characterization of 2,2',6-tribromobisphenol A.

Synthesis Pathway

Caption: Synthesis pathway for 2,2',6-tribromobisphenol A.

Characterization Workflow

Caption: Experimental workflow for characterization.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of 2,2',6-tribromobisphenol A. While a dedicated, optimized synthesis protocol is not widely published, the proposed method of controlled bromination of Bisphenol A offers a viable route for its preparation in a laboratory setting. The purification and detailed characterization are critical steps to ensure the identity and purity of the compound for its use in further research, particularly in the fields of toxicology, environmental science, and drug development. The provided data and workflows serve as a valuable resource for scientists and researchers working with brominated flame retardants and their derivatives.

References

An In-depth Technical Guide on the Physicochemical Properties of Tribromobisphenol A for Environmental Fate Modeling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of tribromobisphenol A (TBBPA), a significant compound in environmental science due to its structural similarity to the widely used flame retardant, tetrabromobisphenol A (TBBPA). Understanding these properties is crucial for accurately modeling its environmental fate and assessing its potential impact.

While specific experimental data for this compound is limited in publicly available literature, its properties are often estimated by analogy to the well-studied TBBPA. This document compiles available data for TBBPA and presents it as a surrogate for modeling purposes, a common practice in environmental risk assessment.

Physicochemical Properties

The environmental transport and partitioning of a chemical are governed by its fundamental physicochemical properties. The following tables summarize key parameters for TBBPA, which serve as the primary analogue for this compound.

Table 1: General and Physical Properties of Tetrabromobisphenol A

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂Br₄O₂ | [1] |

| Molecular Weight | 543.87 g/mol | [1] |

| Physical State | White to pale cream or pale yellow crystalline solid | [1][2] |

| Melting Point | 178-181 °C | [1] |

| Boiling Point | 316 °C (decomposes) | |

| Density | 2.1 g/cm³ |

Table 2: Environmental Fate-Related Properties of Tetrabromobisphenol A

| Property | Value | Conditions | Reference |

| Vapor Pressure | 7.5 x 10⁻⁸ mm Hg | 25 °C (Estimated for this compound) | |

| 4.68 x 10⁻⁸ mm Hg | 25 °C | ||

| <1.19 x 10⁻⁵ Pa (8.9 x 10⁻⁸ mm Hg) | 20 °C | ||

| 8.47 x 10⁻⁹ Pa | 25 °C (extrapolated) | ||

| Water Solubility | Insoluble | ||

| 0.171 mg/L | 25 °C, pH 3.05 (non-ionic) | ||

| 4.15 mg/L | 25 °C, pH 7.56 | ||

| 0.148 mg/L | 25 °C, pH 5 | ||

| 1.26 mg/L | 25 °C, pH 7 | ||

| 2.34 mg/L | 25 °C, pH 9 | ||

| 0.240 mg/L | 25 °C, non-buffered reagent water | ||

| Octanol-Water Partition Coefficient (log Kow) | 5.903 - 6.31 | 12-25 °C | |

| 4.5 | |||

| 6.53 | 25 °C, pH 3.05 | ||

| 4.75 | 25 °C, pH 7.53 | ||

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | Tends to partition into organic matter of soils/sediments |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to environmental modeling. The following are detailed methodologies for key experiments, primarily based on protocols used for TBBPA.

1. Determination of Water Solubility (Generator Column Method)

The generator column method is a reliable technique for determining the water solubility of hydrophobic substances.

-

Principle: A solid support material within a column is coated with the test substance. Water is then passed through the column at a controlled flow rate and temperature. The concentration of the substance in the eluted water, once equilibrium is reached, represents its water solubility.

-

Apparatus:

-

Generator column (e.g., glass column with a sintered glass frit)

-

Solid support (e.g., Chromosorb W HP)

-

Constant temperature bath

-

Syringe pump or peristaltic pump

-

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS)

-

-

Procedure:

-

Column Preparation: The solid support material is coated with a known amount of the test substance dissolved in a volatile solvent. The solvent is then evaporated, leaving a thin, uniform coating of the substance on the support material. The coated support is packed into the generator column.

-

Equilibration: The packed column is placed in a constant temperature bath (e.g., 25 °C). Water, either buffered to a specific pH or reagent-grade non-buffered water, is pumped through the column at a slow, constant flow rate.

-

Sample Collection: The eluate is collected after a sufficient volume has passed through the column to ensure that the aqueous phase is saturated with the test substance.

-

Analysis: The concentration of the test substance in the collected aqueous samples is determined using a suitable analytical technique like HPLC-UV or HPLC-MS.

-

Data Interpretation: The water solubility is reported as the mean concentration from multiple collections at different flow rates to ensure the results are independent of the flow rate. This procedure was used to determine the water solubility of TBBPA at different pH values.

-

2. Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is suitable for measuring the low vapor pressures of solids.

-

Principle: A solid sample is placed in a small, heated cell with a small orifice. The rate of mass loss of the sample due to effusion of vapor through the orifice into a vacuum is measured. The vapor pressure can then be calculated from this rate of mass loss.

-

Apparatus:

-

Knudsen effusion cell (with a precisely machined orifice)

-

High-precision microbalance

-

High-vacuum system

-

Temperature-controlled furnace or thermostat

-

-

Procedure:

-

Sample Preparation: A small amount of the test substance is placed in the Knudsen cell.

-

Experiment Setup: The cell is placed in a high-vacuum chamber and heated to a specific temperature.

-

Measurement: The rate of mass loss from the cell is continuously monitored using a microbalance.

-

Calculation: The vapor pressure (P) is calculated using the Clausius-Clapeyron equation based on the rate of mass loss, the area of the orifice, the temperature, and the molecular weight of the substance. This method has been successfully used to determine the vapor pressure of TBBPA.

-

3. Determination of Octanol-Water Partition Coefficient (Kow) (Slow-Stirring Method)

The slow-stirring method is considered the gold standard for determining Kow values, especially for hydrophobic compounds.

-

Principle: A solution of the test substance in either water-saturated octanol or octanol-saturated water is stirred slowly in the presence of the other phase. The slow stirring allows for the establishment of a true equilibrium between the two phases without the formation of a microemulsion.

-

Apparatus:

-

Jacketed glass vessel with a flat bottom

-

Stirring motor with a paddle stirrer

-

Constant temperature circulator

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, GC-MS)

-

-

Procedure:

-

Phase Preparation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Experiment Setup: A known volume of the octanol and water phases are placed in the vessel. The test substance is introduced into one of the phases.

-

Equilibration: The mixture is stirred slowly (e.g., 100-300 rpm) at a constant temperature (e.g., 25 °C) for an extended period (days to weeks) to reach equilibrium.

-

Phase Separation: After stirring is stopped, the two phases are allowed to separate. The phases are then carefully separated, often with the aid of centrifugation to ensure complete separation.

-

Analysis: The concentration of the test substance in both the octanol and water phases is determined.

-

Calculation: The Kow is calculated as the ratio of the concentration of the substance in the octanol phase to its concentration in the aqueous phase. The generator column method can also be adapted to determine Kow.

-

4. Determination of Soil Organic Carbon-Water Partitioning Coefficient (Koc)

The Koc value indicates the tendency of a chemical to adsorb to soil and sediment organic matter. It can be determined experimentally or estimated from other parameters like Kow.

-

Principle (Batch Equilibrium Method): A known mass of soil with a known organic carbon content is equilibrated with an aqueous solution of the test substance of known concentration. The concentration of the substance remaining in the aqueous phase after equilibrium is measured, and the amount adsorbed to the soil is calculated by difference.

-

Apparatus:

-

Centrifuge tubes with screw caps

-

Orbital shaker

-

Centrifuge

-

Analytical instrumentation (e.g., HPLC, GC-MS)

-

Total Organic Carbon (TOC) analyzer

-

-

Procedure:

-

Soil Characterization: The organic carbon content of the soil samples is determined using a TOC analyzer.

-

Experiment Setup: A known mass of soil is placed in a centrifuge tube with a known volume of an aqueous solution of the test substance.

-

Equilibration: The tubes are shaken in the dark at a constant temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

Phase Separation: The tubes are centrifuged to separate the solid and aqueous phases.

-

Analysis: The concentration of the test substance in the supernatant (aqueous phase) is measured.

-

Calculation:

-

The amount of substance adsorbed to the soil is calculated.

-

The soil-water partition coefficient (Kd) is calculated as the ratio of the concentration of the substance in the soil to the concentration in the water at equilibrium.

-

The Koc is then calculated by normalizing Kd to the fraction of organic carbon in the soil (Koc = Kd / foc).

-

-

Environmental Fate Modeling Pathway

The physicochemical properties detailed above are critical inputs for environmental fate models. The following diagram illustrates the logical relationships between these properties and the environmental partitioning of this compound.

Caption: Environmental fate pathways of TBBPA influenced by its physicochemical properties.

References

Tribromobisphenol A toxicokinetics and metabolism in rodent models

An In-depth Technical Guide on the Toxicokinetics and Metabolism of Tetrabromobisphenol A in Rodent Models

Executive Summary

Tetrabromobisphenol A (TBBP-A), a high-production-volume brominated flame retardant, undergoes rapid absorption from the gastrointestinal tract in rodent models, followed by extensive metabolism and swift elimination. Systemic bioavailability is generally low due to significant first-pass metabolism in the liver. The primary metabolic pathways involve conjugation to form TBBP-A-glucuronide and TBBP-A-sulfate. A minor pathway includes reductive debromination, producing metabolites such as tribromobisphenol A (TriBBPA). The predominant route of excretion for TBBP-A and its metabolites is through the feces, facilitated by significant biliary excretion and subsequent enterohepatic circulation. Urinary excretion is minimal. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of TBBP-A in various rodent models, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Absorption

Following oral administration in rodent models, TBBP-A is readily absorbed from the gastrointestinal tract.[1][2][3] However, the systemic bioavailability of the parent compound is low, with reports in male Fischer-344 rats as low as 1.6% and less than 5% in other rat studies.[1] This low bioavailability is attributed to extensive first-pass metabolism in the liver.

Peak plasma concentrations (Cmax) of TBBP-A are typically reached within a few hours post-administration. For instance, in male Sprague Dawley rats given a 300 mg/kg oral dose, Cmax was observed at 3 hours.[1] Similarly, female Wistar Han rats receiving a 250 mg/kg oral dose reached Cmax at 1.5 hours.

Dermal absorption of TBBP-A is significantly lower than oral absorption. Studies in Wistar rats with repeated dermal application showed that only about 3.3% to 11.2% of the dose was absorbed. In vitro studies using rat and human skin confirm that percutaneous penetration is limited.

Distribution

Once absorbed, TBBP-A and its metabolites are distributed to various tissues. The highest concentrations of TBBP-A-derived radioactivity are typically found in the intestines and liver. Following intraperitoneal injection in rats, the highest concentrations were detected in fat tissue, followed by the liver.

Tissue residues are generally low, with less than 0.1% of an administered oral dose detected in tissues 72 hours post-administration in female Wistar Han rats. In C57BL/6 mice, TBBP-A was detected in the liver, reaching a maximum concentration at 3 hours after dosing before declining.

Notably, TBBP-A and its debrominated metabolites, including TriBBPA, have been shown to transfer from dams to nursing pups via milk in mice, indicating a potential route of exposure for offspring.

Metabolism

The metabolism of TBBP-A in rodents proceeds through two primary pathways: conjugation (Phase II metabolism) and debromination.

3.1 Conjugation: The major metabolic route is the conjugation of the phenolic hydroxyl groups of TBBP-A with glucuronic acid and sulfate. This process, occurring primarily in the liver, results in the formation of TBBP-A-glucuronide and TBBP-A-sulfate. These water-soluble conjugates are the major metabolites found in plasma and are readily excreted in bile. Other detected metabolites in rats include a diglucuronide of TBBP-A and a mixed glucuronide-sulfate conjugate.

3.2 Debromination: A secondary, minor pathway involves the reductive debromination of TBBP-A. This process can be mediated by intestinal microflora and results in the formation of less-brominated analogues, including this compound (TriBBPA), dibromobisphenol A (DiBBPA), and monobromobisphenol A (MoBBPA). TriBBPA and its glucuronide conjugate have been identified in low concentrations in the blood of rats. In one study, approximately 10% of the radioactivity in the feces of rats administered TBBP-A was identified as TriBBPA.

Caption: Primary metabolic pathways of Tetrabromobisphenol A (TBBP-A) in rodent models.

Excretion

The primary route of elimination for TBBP-A and its metabolites in both rats and mice is via the feces.

-

Rats: Following oral administration, fecal excretion accounts for the vast majority of the dose, with studies reporting 91.7% to 98.8% of the dose eliminated in feces within 72 hours. Urinary excretion is a minor route, typically accounting for 0.2% to 2% of the dose.

-

Mice: A study in C57BL/6 mice showed that after 24 hours, 71% of the administered TBBP-A was found in the feces as the parent compound, with an additional 17.8% as conjugated metabolites.

4.1 Biliary Excretion and Enterohepatic Circulation: The high level of fecal excretion is driven by extensive biliary elimination of TBBP-A conjugates. Studies using bile-duct cannulated rats demonstrated that a significant portion of an oral dose (71.3%) is excreted into the bile, primarily as glucuronide and sulfate conjugates. The presence of the parent TBBP-A compound in the feces of conventional rats suggests that these conjugates are deconjugated by intestinal microflora, and the parent compound is then reabsorbed (enterohepatic circulation) or eliminated in the feces.

Caption: The overall disposition pathway of orally administered TBBP-A in rodents.

Quantitative Toxicokinetic Data

The following tables summarize key quantitative data from toxicokinetic studies of TBBP-A in rodent models.

Table 1: Toxicokinetic Parameters of TBBP-A in Rats Following a Single Oral Dose

| Parameter | Value | Dose (mg/kg) | Rat Strain / Sex | Reference |

|---|---|---|---|---|

| Cmax | 103 µmol/L | 300 | Sprague Dawley / Male | |

| 23 µmol/L | 200 | Sprague Dawley / Male | ||

| 34 µmol/L | 500 | Sprague Dawley / Male | ||

| 57 µmol/L | 1000 | Sprague Dawley / Male | ||

| Tmax | 3 h | 300 | Sprague Dawley / Male | |

| 1.5 h | 250 | Wistar Han / Female | ||

| 4.2 - 5 h | 200-1000 | Sprague Dawley / Male | ||

| Elimination Half-Life | 13 h | 300 | Sprague Dawley / Male | |

| 155 min (plasma) | 250 (oral) | Wistar Han / Female | ||

| Bioavailability (F) | < 0.05 | 250 | Wistar Han / Female |

| | 1.6% | 20 | Fischer-344 / Male | |

Table 2: Excretion of TBBP-A and Metabolites in Rodents (% of Administered Dose)

| Route | % of Dose | Time | Dose (mg/kg) | Model | Administration | Reference |

|---|---|---|---|---|---|---|

| Feces | 95.7 ± 3.5% | 72 h | 25 | Wistar Han Rat / F | Oral | |

| 94.3 ± 3.6% | 72 h | 250 | Wistar Han Rat / F | Oral | ||

| 98.8 ± 2.2% | 72 h | 1000 | Wistar Han Rat / F | Oral | ||

| 91.7% | 72 h | 2.0 | Sprague Dawley Rat / M | Oral | ||

| 71% (parent) | 24 h | 100 µ g/mouse | C57BL/6 Mouse | Oral | ||

| 17.8% (conjugates) | 24 h | 100 µ g/mouse | C57BL/6 Mouse | Oral | ||

| 51-65% | 72 h | 250-1000 | Wistar Rat / F | Intraperitoneal | ||

| Urine | 0.2 - 2% | 72 h | 25-1000 | Wistar Han Rat / F | Oral | |

| 0.3% | 72 h | 2.0 | Sprague Dawley Rat / M | Oral | ||

| < 0.1% | 72 h | 250-1000 | Wistar Rat / F | Intraperitoneal |

| Bile | 71.3% | 72 h | 2.0 | Sprague Dawley Rat / M | Oral (cannulated) | |

Experimental Methodologies

The characterization of TBBP-A toxicokinetics relies on well-defined experimental protocols involving animal models, specific dosing regimens, and advanced analytical techniques.

6.1 Animal Models and Dosing

-

Species/Strains: Studies commonly employ rat strains such as Sprague-Dawley, Wistar Han, and Fischer-344, as well as C57BL/6 mice.

-

Administration: The primary route for toxicokinetic studies is oral gavage, using vehicles like corn oil. Intravenous (IV) administration is used to determine absolute bioavailability, and dermal application is used for absorption studies. Doses can range from low (2 mg/kg) to high (1000 mg/kg).

-

Housing: For excretion balance studies, animals are housed in metabolic cages that allow for the separate collection of urine and feces.

6.2 Sample Collection

-

Blood/Plasma: Serial blood samples are collected at various time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours and beyond) to determine the time-course of TBBP-A and metabolite concentrations.

-

Excreta: Urine and feces are collected daily for a period of 72 hours or more to perform mass balance analysis.

-

Bile: In specialized studies, the common bile duct is cannulated to collect bile and directly measure biliary excretion, which is crucial for understanding the primary elimination pathway.

-

Tissues: At the end of the study period, animals are euthanized, and various tissues (liver, fat, kidney, intestine, etc.) are collected to assess distribution.

6.3 Analytical Methods

-

Radiolabeling: The use of 14C-labeled TBBP-A ([14C]-TBBP-A) is a common and powerful technique. It allows for the tracking of the total radioactivity, ensuring a complete mass balance of the administered dose across tissues, plasma, and excreta.

-

Chromatography and Mass Spectrometry: High-Performance Liquid Chromatography (HPLC) coupled with radiometric detection or Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for separating and quantifying parent TBBP-A and its specific metabolites (e.g., glucuronide and sulfate conjugates, TriBBPA) in biological matrices.

-

Sample Preparation: Biological samples like plasma, urine, and tissue homogenates often require extraction (e.g., liquid-liquid extraction or solid-phase extraction) and sometimes enzymatic hydrolysis (using enzymes like β-glucuronidase or sulfatase) to cleave conjugates and measure total aglycone concentrations.

Caption: A generalized experimental workflow for conducting toxicokinetic studies of TBBP-A in rodents.

References

In vitro assessment of tribromobisphenol A cytotoxicity and genotoxicity

An In-Depth Technical Guide on the In Vitro Assessment of Tribromobisphenol A Cytotoxicity and Genotoxicity

Disclaimer: Direct research on the in vitro cytotoxicity and genotoxicity of this compound (TBBPA) is limited. This guide provides a comprehensive overview based on available data for the closely related and extensively studied analogue, tetrabromobisphenol A (TBBPA), and 2,4,6-tribromophenol (2,4,6-TBP). The methodologies and potential mechanisms of toxicity are expected to be similar.

Introduction

This compound (TBBPA) is a brominated flame retardant (BFR) of significant interest to researchers, scientists, and drug development professionals due to its potential environmental and human health impacts. As a member of the bisphenol A (BPA) family, concerns exist regarding its endocrine-disrupting properties and other toxicological effects. In vitro assessment of its cytotoxicity and genotoxicity is a critical first step in characterizing its hazard profile and understanding its mechanisms of action. This technical guide provides a detailed overview of the key experimental protocols and data related to the in vitro evaluation of TBBPA and its analogues.

Cytotoxicity Assessment

The evaluation of cytotoxicity is fundamental to understanding the potential of a compound to cause cell death. Several in vitro assays are commonly employed to measure the viability and metabolic activity of cells exposed to TBBPA analogues.

Key Experimental Protocols

2.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often used as an indicator of cell viability.[1]

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Plate cells (e.g., HeLa cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Compound Exposure: Treat the cells with various concentrations of the test compound (e.g., TBBPA analogues) for a specified duration (e.g., 24 hours).[1]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

2.1.2 Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.

-

Principle: LDH is a stable cytoplasmic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH released is proportional to the number of dead cells.

-

Protocol:

-

Cell Culture and Exposure: Culture cells and expose them to the test compound as described for the MTT assay.

-

Collection of Supernatant: After the incubation period, collect the cell culture supernatant.

-

LDH Reaction: Add the supernatant to a reaction mixture containing lactate, NAD+, and a tetrazolium salt. LDH catalyzes the oxidation of lactate to pyruvate, which is coupled to the reduction of NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.

-

Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength.

-

2.1.3 CyQUANT® Direct Cell Proliferation Assay

This assay utilizes a cell-permeant DNA-binding dye to measure cell number.

-

Principle: The dye stains the DNA of all cells, and a background suppression reagent blocks the signal from dead cells with compromised membranes. The resulting fluorescence is proportional to the number of viable cells.

-

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as previously described.

-

Reagent Addition: Add the CyQUANT® Direct reagent, which contains the DNA dye and background suppressor, to each well.

-

Incubation: Incubate the plate for a specified time at 37°C.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader with appropriate filters.

-

Quantitative Data on Cytotoxicity

The following table summarizes the cytotoxic effects of TBBPA and its analogues on various cell lines.

| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| Tetrabromobisphenol A (TBBPA) | HTR-8/SVneo | CyQUANT | Cytotoxicity | 50 µM | Marked increase after 8, 16, and 24h | |

| Tetrabromobisphenol A (TBBPA) | HTR-8/SVneo | ATP level | Viability | 50 µM | 65-95% decrease at 8, 16, and 24h | |

| Dibromobisphenol A | HeLa | MTT | Viability | 10⁻⁴ M | 26.8% viability | |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Calcein-AM/PI | Viability | 1-100 µg/mL | Concentration-dependent decrease | |

| Pentabromophenol (PBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Calcein-AM/PI | Viability | 1-100 µg/mL | Concentration-dependent decrease |

Genotoxicity Assessment

Genotoxicity assays are employed to detect DNA damage induced by chemical compounds. The comet assay is a widely used and sensitive method for this purpose.

Key Experimental Protocols

3.1.1 Alkaline Comet Assay

The alkaline comet assay (single-cell gel electrophoresis) is used to detect DNA single-strand breaks, double-strand breaks, and alkali-labile sites.

-

Principle: Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing breaks and fragments, migrates away from the nucleus, forming a "comet tail." The intensity of the comet tail relative to the head is proportional to the amount of DNA damage.

-

Protocol:

-

Cell Preparation and Exposure: Isolate or culture cells (e.g., human peripheral blood mononuclear cells) and expose them to the test compound for a specific duration.

-

Slide Preparation: Mix the cells with low melting point agarose and spread the mixture onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.

-

Electrophoresis: Subject the slides to electrophoresis at a low voltage.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., ethidium bromide or SYBR Green).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using specialized software to quantify the percentage of DNA in the comet tail.

-

Quantitative Data on Genotoxicity

The table below presents data on the genotoxic effects of TBBPA and related compounds.

| Compound | Cell Line | Assay | Endpoint | Concentration | Result | Reference |

| Tetrabromobisphenol A (TBBPA) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage | 0.01 - 10 µg/mL | Induced single and double-strand breaks | |

| 2,4,6-Tribromophenol (2,4,6-TBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage | 0.01 - 10 µg/mL | Induced single and double-strand breaks | |

| Pentabromophenol (PBP) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage | 0.01 - 10 µg/mL | Induced single and double-strand breaks | |

| Tetrabromobisphenol S (TBBPS) | Human Peripheral Blood Mononuclear Cells (PBMCs) | Comet Assay | DNA Damage | 0.01 - 10 µg/mL | Induced single and double-strand breaks |

Signaling Pathways and Mechanisms of Toxicity

The cytotoxicity and genotoxicity of TBBPA and its analogues are often linked to the induction of oxidative stress and apoptosis.

Oxidative Stress Induction

TBBPA and related compounds have been shown to increase the production of reactive oxygen species (ROS) in cells. This can lead to oxidative damage to cellular components, including lipids, proteins, and DNA.

Caption: TBBPA-induced oxidative stress pathway.

Apoptosis Induction

Exposure to TBBPA analogues can trigger programmed cell death, or apoptosis. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Studies on 2,4,6-TBP and pentabromophenol suggest the involvement of the mitochondrial pathway.

References

Tribromobisphenol A (TBBPA) and its Interaction with Thyroid Hormone Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely used brominated flame retardants, incorporated into a vast array of consumer products including electronics, plastics, and textiles to reduce their flammability.[1][2] Its widespread use has led to its detection in various environmental matrices and human tissues, raising concerns about its potential impact on human health.[3][4] Structurally, TBBPA bears a resemblance to endogenous thyroid hormones (THs), particularly thyroxine (T4).[1] This structural similarity forms the basis of its potential to interfere with the thyroid hormone system, a critical regulator of metabolism, growth, and development.

This technical guide provides an in-depth analysis of the molecular interactions between TBBPA and thyroid hormone receptors (TRs). It synthesizes quantitative data from key studies, details common experimental protocols used to assess these interactions, and visualizes the underlying signaling pathways and experimental workflows.

Molecular Interaction with the Thyroid Hormone System

TBBPA disrupts the thyroid hormone system through multiple mechanisms, primarily by interacting with thyroid hormone receptors and transport proteins.

Competitive Binding to Thyroid Hormone Receptors (TRs)

The primary mechanism of TBBPA's interference is its ability to directly bind to thyroid hormone receptors (TRα and TRβ). TRs are nuclear receptors that, upon binding to thyroid hormones (primarily triiodothyronine, T3), regulate the transcription of target genes. TBBPA, due to its structural analogy to T3 and T4, can occupy the ligand-binding pocket of TRs. This competitive binding has been demonstrated in various in vitro assays. Studies have shown that TBBPA and its halogenated derivatives, like tetrachlorobisphenol A (TCBPA), can markedly inhibit the binding of T3 to its receptor in the micromolar concentration range.

Agonistic and Antagonistic Activity

The functional consequence of TBBPA binding to TRs is complex, with studies reporting both agonistic (thyroid hormone-like) and antagonistic (thyroid hormone-inhibiting) activities.

-

Antagonistic Effects: Several studies have demonstrated that TBBPA can act as a TR antagonist. In reporter gene assays using various cell lines, TBBPA has been shown to inhibit T3-induced transcriptional activity. For instance, in a reporter assay using a Chinese hamster ovary cell line (CHO-K1), TBBPA showed significant anti-thyroid hormone effects on T3 activity in the concentration range of 3 x 10⁻⁶ to 5 x 10⁻⁵ M. This antagonistic action is a key component of its endocrine-disrupting potential.

-

Agonistic Effects: Conversely, other studies suggest that TBBPA can act as a weak thyroid hormone agonist. For example, TBBPA has been shown to enhance the proliferation of rat pituitary GH3 cells, a cell line that grows in response to thyroid hormones, and to stimulate their production of growth hormone at concentrations from 1 x 10⁻⁶ to 1 x 10⁻⁴ M. The nature of TBBPA's effect—whether agonistic or antagonistic—can depend on the specific cellular context, the concentration of TBBPA, and the levels of endogenous thyroid hormones.

Interaction with Thyroid Hormone Transport Proteins

Beyond direct receptor interaction, TBBPA also significantly interferes with thyroid hormone transport in the bloodstream. It binds with high affinity to transthyretin (TTR), a key transport protein for thyroid hormones, particularly T4. Some studies suggest TBBPA's binding potency to TTR is even greater than that of T4 itself. By competitively displacing T4 from TTR, TBBPA can disrupt thyroid hormone homeostasis. However, TBBPA does not appear to bind significantly to another major thyroid hormone transport protein, thyroxine-binding globulin (TBG).

Quantitative Data on TBBPA-Thyroid Receptor Interaction

The following tables summarize key quantitative data from various in vitro studies, providing a comparative overview of TBBPA's binding affinity and functional activity.

Table 1: Binding Affinity of TBBPA to Thyroid Hormone Receptors and Transport Proteins

| Compound | Target Protein | Assay Type | IC50 Value (µM) | Reference |

| TBBPA | Mammalian Thyroid Hormone Receptor (TR) | Competitive Binding | 3.5 | |

| TBBPA | Human Transthyretin (TTR) | Fluorescence Competitive Binding | ~0.2 | |

| TBBPA | Human Thyroid Hormone Receptor α-LBD | Fluorescence Competitive Binding | IC20: 4.0 - 50.0 | |

| TBBPA | Human Thyroid Hormone Receptor β-LBD | Fluorescence Competitive Binding | IC20: 4.0 - 50.0 | |

| TBBPA-MAE | Human Transthyretin (TTR) | Fluorescence Competitive Binding | 0.1 | |

| TBBPA-MGE | Human Transthyretin (TTR) | Fluorescence Competitive Binding | ~0.4 | |

| TBBPA-MDBPE | Human Transthyretin (TTR) | Fluorescence Competitive Binding | 1.0 |

IC50: Half maximal inhibitory concentration. IC20: 20% maximal inhibitory concentration. LBD: Ligand-Binding Domain.

Table 2: Functional Agonist and Antagonist Activity of TBBPA

| Compound | Assay Type | Cell Line | Activity Type | EC50 / IC50 Value (µM) | Reference |

| TBBPA | Reporter Gene Assay | CV-1 | Antagonist | - | |

| TCBPA | Reporter Gene Assay | CV-1 | Antagonist | - | |

| Bisphenol A (BPA) | Reporter Gene Assay | CV-1 | Antagonist | IC50: 16.4 | |

| TBBPA | T-Screen (Cell Proliferation) | GH3 | Agonist | Effective at 10 µM | |

| TBBPA | Reporter Gene Assay | CHO-K1 | Antagonist | Effective at 3-50 µM | |

| TBBPA | Luciferase Reporter Assay | - | Antagonist | IC50: 22.8 |

EC50: Half maximal effective concentration. IC50: Half maximal inhibitory concentration.

Experimental Protocols

The characterization of TBBPA's interaction with thyroid hormone receptors relies on a suite of specialized in vitro and in vivo assays.

Competitive Binding Assays

These assays are fundamental for determining the binding affinity of a compound to a receptor or transport protein.

Protocol: Fluorescence Polarization-Based Competitive Binding Assay

-

Reagents and Preparation:

-

Target Protein: Recombinant human TRα-LBD, TRβ-LBD, or TTR.

-

Fluorescent Probe: A fluorescently labeled thyroid hormone, such as fluorescein-T3 (F-T3) or fluorescein-T4 (F-T4).

-

Test Compound: TBBPA and other compounds of interest, dissolved in a suitable solvent like DMSO.

-

Assay Buffer: Typically a potassium phosphate buffer with potassium chloride and EDTA (e.g., 50 mM potassium phosphate, 150 mM KCl, 0.5 mM EDTA, pH 7.5).

-

-

Assay Procedure:

-

A fixed concentration of the target protein (e.g., 200 nM TR-LBD or TTR) and the fluorescent probe (e.g., 50 nM F-T3 or F-T4) are incubated together in the assay buffer.

-

Varying concentrations of the test compound (TBBPA) are added to the mixture.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The fluorescence polarization of the solution is measured using a suitable plate reader.

-

-

Principle and Data Analysis:

-

When the small fluorescent probe binds to the large target protein, its rotation slows, and the fluorescence polarization is high.

-

If the test compound competes with the probe for binding to the protein, the probe is displaced, tumbles more freely in solution, and the fluorescence polarization decreases.

-

The data is plotted as fluorescence polarization versus the logarithm of the competitor concentration.

-

IC50 values are calculated from the resulting dose-response curve, representing the concentration of the test compound required to displace 50% of the bound fluorescent probe.

-

Reporter Gene Assays

These cell-based assays measure the functional outcome of receptor binding, determining whether a compound acts as an agonist or antagonist.

Protocol: TR-Mediated Luciferase Reporter Gene Assay

-

Cell Culture and Transfection:

-

A suitable mammalian cell line (e.g., CV-1, HepG2, CHO-K1) is cultured under standard conditions.

-

Cells are transiently transfected with two plasmids:

-

An expression vector for a thyroid hormone receptor (e.g., TRβ1).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with thyroid hormone response elements (TREs).

-

-

-

Assay Procedure:

-

After transfection, cells are seeded into multi-well plates.

-

For Agonist Testing: Cells are treated with varying concentrations of the test compound (TBBPA).

-

For Antagonist Testing: Cells are co-treated with a fixed concentration of T3 (to activate the receptor) and varying concentrations of the test compound.

-

Cells are incubated for a set period (e.g., 24-48 hours) to allow for gene expression.

-

-

Data Acquisition and Analysis:

-

Cells are lysed, and the luciferase activity in the lysate is measured using a luminometer after adding a luciferin substrate.

-

Luciferase activity is normalized to a control (e.g., total protein concentration or co-expressed β-galactosidase).

-

For agonist activity, EC50 values are determined from the dose-response curve.

-

For antagonist activity, IC50 values are calculated, representing the concentration of TBBPA that inhibits 50% of the T3-induced luciferase expression.

-

Cell Proliferation Assays (T-Screen)

This assay uses a cell line whose proliferation is dependent on thyroid hormones to screen for compounds with thyroid-like activity.

Protocol: GH3 Cell Proliferation T-Screen Assay

-

Cell Culture:

-

Rat pituitary tumor cells (GH3) are cultured in a specific medium (e.g., Ham's F-12K) supplemented with hormone-stripped serum to remove endogenous thyroid hormones.

-

-

Assay Procedure:

-

Cells are seeded in multi-well plates in the hormone-stripped medium.

-

They are then treated with varying concentrations of the test compound (TBBPA), a positive control (T3), and a negative control (vehicle).

-

The cells are incubated for several days (e.g., 4-6 days) to allow for proliferation.

-

-

Data Analysis:

-

Cell proliferation is quantified using various methods, such as the MTT assay, crystal violet staining, or by measuring DNA content.

-

An increase in cell number compared to the negative control indicates agonistic, thyroid hormone-like activity.

-

Visualizing Pathways and Workflows

Diagrams generated using Graphviz (DOT language) help to illustrate the complex interactions and experimental processes.

Thyroid Hormone Signaling Pathway

The canonical pathway involves the transport of thyroid hormones into the cell, binding to nuclear TRs, and subsequent regulation of gene expression.

Caption: Canonical Thyroid Hormone Signaling Pathway.

TBBPA Interference with Thyroid Signaling

This diagram shows the points at which TBBPA disrupts the normal thyroid hormone signaling cascade.

Caption: TBBPA's dual interference with TTR and TRs.

Experimental Workflow for In Vitro Analysis

This flowchart outlines the logical progression of in vitro experiments to characterize a potential thyroid-disrupting chemical.

References

- 1. Usage and Action mechanisms of TBBPA_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tetrabromobisphenol-a-tbbpa-a-controversial-environmental-pollutant - Ask this paper | Bohrium [bohrium.com]

Navigating the Environmental Fate of Tetrabromobisphenol A (TBBPA): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental degradation pathways of the widely used brominated flame retardant, Tetrabromobisphenol A (TBBPA), in soil and water. Understanding the transformation and fate of TBBPA is critical for assessing its environmental risk and developing effective remediation strategies. This document synthesizes current scientific findings on its degradation mechanisms, key metabolites, and the methodologies used to study these processes.

Degradation of TBBPA in Soil

The fate of TBBPA in soil is governed by a complex interplay of biotic and abiotic processes, with microbial activity playing a predominant role. The degradation pathways are significantly influenced by the redox conditions of the soil environment, primarily categorized as anaerobic and aerobic degradation.

Anaerobic Degradation in Soil

Under anaerobic conditions, typically found in submerged soils, sediments, and deeper soil layers, the primary degradation pathway for TBBPA is reductive debromination. This process involves the sequential removal of bromine atoms, leading to the formation of less brominated bisphenol A (BPA) analogues and ultimately BPA itself.

Several studies have demonstrated that TBBPA can be completely dehalogenated to BPA under both methanogenic and sulfate-reducing conditions in anoxic sediments[1]. The process is microbially mediated, with species from the genus Dehalobacter implicated in this transformation. These bacteria exhibit a growth yield correlated with the release of bromide ions, suggesting their direct involvement in the dehalogenation of TBBPA[2]. However, the resulting product, BPA, is known to be persistent under anaerobic conditions[1][2].

A sequential anaerobic-aerobic process has been proposed as an effective strategy for the complete mineralization of TBBPA in contaminated soils[2]. In this two-step process, anaerobic conditions facilitate the reductive debromination of TBBPA to BPA, which is then subsequently degraded under aerobic conditions.

Aerobic Degradation in Soil

In oxic soil environments, the degradation of TBBPA is more complex, involving several interconnected pathways. While TBBPA is generally more resistant to aerobic degradation compared to anaerobic debromination, various microbial consortia and specific bacterial strains have been shown to transform it.

Key aerobic degradation pathways identified include:

-

Oxidative skeletal cleavage: This involves the breakdown of the TBBPA molecule's carbon structure.

-

O-methylation: The addition of a methyl group to the hydroxyl groups of TBBPA.

-

Type II ipso-substitution: The replacement of a bromine atom with another substituent.

-

Reductive debromination: This can also occur to some extent under aerobic conditions.

Studies have shown that in unplanted submerged soil with an anoxic-oxic interface, TBBPA can dissipate with a half-life of approximately 20.8 days, with about 11.5% being mineralized to CO2. The presence of wetland plants like rice and reed can significantly influence these processes, for instance by stimulating debromination and O-methylation.

Several bacterial genera have been identified as capable of aerobically degrading TBBPA, often through co-metabolism. These include Pseudoalteromonas, Alteromonas, Glaciecola, Thalassomonas, and Limnobacter. For example, Alteromonas macleodii strain GCW has been shown to achieve approximately 90% degradation of TBBPA within 10 days under aerobic cometabolic conditions. The degradation by this strain involves β-scission, debromination, and nitration routes.

Degradation of TBBPA in Water

In aquatic environments, the degradation of TBBPA is primarily driven by photolysis and, to a lesser extent, by microbial activity and other abiotic transformations.

Photodegradation

Photodegradation, or photolysis, is a major abiotic pathway for the transformation of TBBPA in water. This process is initiated by the absorption of sunlight, leading to the breakdown of the TBBPA molecule. The efficiency of photodegradation is influenced by factors such as pH, the presence of dissolved organic matter (DOM), and the availability of reactive oxygen species (ROS).

The rate of TBBPA decomposition is significantly higher at alkaline pH. For instance, the phototransformation rate accelerates with increasing pH. The process involves both direct photolysis, through the cleavage of C-Br and C-C bonds, and indirect photodegradation mediated by ROS such as singlet oxygen (¹O₂), hydroxyl radicals (•OH), and superoxide radicals (O₂•⁻). The presence of humic acid, a component of DOM, can act as a photosensitizer, promoting the generation of these ROS and thus enhancing the degradation of TBBPA.

Key photodegradation products of TBBPA in water include various isopropyl phenol derivatives, 2,6-dibromo-4-(propan-2-ylidene)cyclohexa-2,5-dienone, and hydroxyl-tribromobisphenol A.

Abiotic Methylation

Another abiotic transformation pathway for TBBPA in aqueous environments is methylation, which can be mediated by naturally occurring compounds like methyl iodide (CH₃I). This reaction can occur under both light and dark conditions and is influenced by pH, temperature, and the concentration of natural organic matter (NOM). This process leads to the formation of TBBPA mono- and di-methyl ethers (TBBPA MME and TBBPA DME). Abiotic methylation can be a significant pathway for the formation of these methylated derivatives in the environment.

Quantitative Data on TBBPA Degradation

The following tables summarize quantitative data on the degradation of TBBPA in soil and water from various studies.

Table 1: Degradation of TBBPA in Soil

| Condition | Matrix | Half-life (t₁/₂) | Degradation/Removal Efficiency | Mineralization | Key Metabolites | Reference |

| Anaerobic | Sand/soil columns | - | 95.11% debrominated to BPA in 42 days | - | Bisphenol A (BPA) | |

| Anaerobic | Submerged soil | 20.8 days | - | 11.5% | Debrominated products, O-methylated products | |

| Aerobic | Sand/soil columns | - | 85.57% of BPA degraded after inoculation | - | - | |

| Aerobic | Submerged soil with reed | 11.4 days | - | Reduced | Monomethyl TBBPA | |

| Aerobic Cometabolism | Marine consortia | - | ~60% removal | - | Isopropylphenol derivatives | |

| Aerobic Cometabolism | Alteromonas macleodii strain GCW | - | ~90% degradation in 10 days | - | Debrominated and nitrated products | |

| Oxic | Silty clay soil | 14.6 days | - | 9.2% of bound residues after 231 days | TBBPA monomethyl and dimethyl ether |

Table 2: Degradation of TBBPA in Water/Sediment

| Condition | Matrix | Half-life (t₁/₂) | Degradation/Removal Efficiency | Mineralization | Key Metabolites | Reference |

| Anaerobic | Estuarine sediment | - | Complete dehalogenation to BPA | No further degradation of BPA | Bisphenol A (BPA) | |

| Anoxic | River sediment | 16.0 - 84.1 days | - | - | Tri-BBPA, mono-BBPA, BPA | |

| Photodegradation (UV) | Aqueous solution | - | Follows first-order kinetics | - | 2,6-dibromophenol, 2,4-dibromo-4-isopropyl-phenol | |

| Ozonation | Water (pH 8.0) | < 6 minutes | 100% removal of 100 mg/L TBBPA | - | Organic intermediates | |

| Photocatalysis (μ-Fe₃O₄) | Aqueous solution | - | ~90% removal in 10 minutes | - | Low molecular weight fractions |

Experimental Protocols

This section outlines the general methodologies for key experiments cited in the study of TBBPA degradation.

Soil Microcosm Experiment for Biodegradation Studies

Objective: To assess the biodegradation of TBBPA in soil under controlled laboratory conditions.

Materials:

-

Test soil, sieved (<2 mm)

-

¹⁴C-labeled or non-labeled TBBPA

-

Sterile glass jars or containers for microcosms

-

Mineral salts medium (if applicable)

-

Bacterial inoculum (if bioaugmenting)

-

Incubator

Procedure:

-

Microcosm Setup: A defined amount of soil (e.g., 700 g) is placed into sterile glass jars. For anaerobic studies, the soil is typically submerged with sterile, deoxygenated water to create an anoxic environment. For aerobic studies, the soil moisture is adjusted to a specific water holding capacity (e.g., 60-70%).

-

Spiking: TBBPA, often dissolved in a suitable solvent, is added to the soil to achieve the desired initial concentration (e.g., 20 mg/kg). For mineralization studies, ¹⁴C-labeled TBBPA is used.

-

Incubation: The microcosms are incubated in the dark at a constant temperature (e.g., 25°C). For aerobic studies, the containers are loosely capped to allow for air exchange. For anaerobic studies, the containers are sealed.

-

Sampling: Soil samples are collected at regular intervals over the course of the experiment.

-

Extraction and Analysis: TBBPA and its metabolites are extracted from the soil samples using methods like accelerated solvent extraction (ASE) or sonication with an appropriate solvent mixture (e.g., dichloromethane:methanol). The extracts are then cleaned up using solid-phase extraction (SPE) and analyzed by HPLC-MS/MS or GC-MS after derivatization.

-

Mineralization Measurement: For studies with ¹⁴C-TBBPA, the evolved ¹⁴CO₂ is trapped in a soda lime or sodium hydroxide solution and quantified by liquid scintillation counting to determine the extent of mineralization.

Aqueous Photodegradation Experiment

Objective: To investigate the photodegradation of TBBPA in water under simulated or natural sunlight.

Materials:

-

Quartz or borosilicate glass reaction vessels

-

UV lamp or solar simulator

-

TBBPA stock solution

-

pH buffers

-

Dissolved organic matter (e.g., humic acid) if studying indirect photolysis

-

HPLC-UV or HPLC-MS/MS system

Procedure:

-

Solution Preparation: An aqueous solution of TBBPA at a known concentration is prepared in high-purity water. The pH is adjusted using appropriate buffers. For indirect photolysis studies, a photosensitizer like humic acid is added.

-

Irradiation: The solution in the reaction vessel is exposed to a light source (e.g., UV lamp) with a specific wavelength and intensity. The temperature is maintained at a constant level.

-

Sampling: Aliquots of the solution are collected at different time points during the irradiation.

-

Analysis: The concentration of TBBPA and its photodegradation products in the samples is determined using HPLC-UV or HPLC-MS/MS.

-

Kinetic Analysis: The degradation rate and half-life of TBBPA are calculated from the concentration-time data, often fitting to a first-order kinetic model.

Analytical Methods for TBBPA and Metabolites

4.3.1. Extraction from Soil and Sediment

-

Accelerated Solvent Extraction (ASE): This is a common method for extracting TBBPA and its derivatives from solid matrices. Soil or sediment samples are packed into an extraction cell and extracted with a solvent mixture (e.g., dichloromethane:methanol) at elevated temperature and pressure.

-

Matrix Solid-Phase Dispersion (MSPD): This technique involves blending the solid sample with a solid support (e.g., C18) and then eluting the analytes with a suitable solvent. It combines extraction and cleanup into a single step.

4.3.2. Extraction from Water

-

Solid-Phase Extraction (SPE): Water samples are passed through a cartridge containing a solid sorbent (e.g., HLB or C18) that retains TBBPA and its metabolites. The analytes are then eluted with a small volume of an organic solvent.

-

Dispersive Solid-Phase Extraction (d-SPE): A sorbent is added directly to the water sample, and after a period of mixing, the sorbent with the adsorbed analytes is separated by centrifugation. This method is often faster than traditional SPE.

4.3.3. Instrumental Analysis

-

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the most widely used technique for the quantification of TBBPA and its polar metabolites in environmental samples. It offers high sensitivity and selectivity. Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of methanol or acetonitrile and water, often with additives like acetic acid or ammonium acetate to improve ionization.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also used for TBBPA analysis, but it requires a derivatization step to make the polar TBBPA molecule volatile. Silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used to derivatize the hydroxyl groups of TBBPA before GC analysis.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways of TBBPA and a typical experimental workflow for its analysis.

References

Bioaccumulation Potential of Tetrabromobisphenol A (TBBPA) in Aquatic Organisms: A Technical Guide

Introduction

Tetrabromobisphenol A (TBBPA) is one of the most widely produced brominated flame retardants (BFRs) globally, utilized extensively in electronic equipment, plastics, and textiles to reduce flammability.[1] Its widespread use and persistence have led to its detection in various environmental compartments, including water, sediment, and aquatic biota.[2][3] Due to its lipophilic nature, there are concerns about its potential to bioaccumulate and biomagnify within aquatic food webs, posing a risk to ecosystem health and potentially human health through seafood consumption.[1] This technical guide provides a comprehensive overview of the bioaccumulation potential of TBBPA in aquatic organisms, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant biological pathways.

Bioaccumulation and Bioconcentration Data

TBBPA is absorbed and accumulates in a variety of aquatic organisms, though its potential for high-level bioaccumulation is often mitigated by rapid metabolism and elimination.[2] Studies have shown that while TBBPA can be quickly absorbed, it generally does not persist at high concentrations in many species, with half-lives often being less than 24 hours.

Bioconcentration Factors (BCFs)

The Bioconcentration Factor (BCF) is a key metric for assessing the accumulation of a chemical from water into an aquatic organism. A BCF below 1,000 suggests a low potential for bioconcentration. TBBPA generally exhibits BCF values below this threshold in fish, indicating it does not significantly bioconcentrate.

| Species | BCF Value | Tissue | Reference |

| Japanese Carp (Cyprinus carpio) | 30 - 485 | Whole Body | |

| Fathead Minnow (Pimephales promelas) | 307 | Whole Body | |

| Fathead Minnow (Pimephales promelas) | 1200 | Whole Body | |

| Bluegill Sunfish (Lepomis macrochirus) | 20 | Edible Tissue | |

| Bluegill Sunfish (Lepomis macrochirus) | 170 | Visceral Tissue | |

| Various Fish Species (Chaohu Lake) | 9.56 - 22.64 | Whole Body | |

| Laboratory Fish-Water System | 33.98 L/kg (after 50 days) | Whole Body |

Bioaccumulation Factors (BAFs) and Tissue Distribution

Bioaccumulation considers uptake from all environmental sources, including water, diet, and sediment. Field studies have provided insights into TBBPA's behavior in complex ecosystems. Tissue-specific analysis reveals that TBBPA distribution is not uniform, with higher concentrations often found in metabolically active organs like the liver and kidney.

| Species | Tissue | Concentration (ng/g) | Basis | Reference |

| Five Fish Species (Chaohu Lake) | Whole Body | 4.70 - 11.20 | Dry Weight | |

| Kidney | Highest Concentration | Dry Weight | ||

| Liver, Gill | High Concentration | Dry Weight | ||

| Fat, Muscle | Low Concentration | Dry Weight | ||

| Mud Carp (Cirrhinus molitorella) | Liver, Fat | 2.85, 2.60 | Wet Weight | |

| Gill | 1.42 | Wet Weight | ||

| Muscle | 0.03 | Wet Weight | ||

| Northern Snakehead (Ophicephalus argus) | Whole Body | 0.04 - 1.30 | Wet Weight |

Note: A field study at an e-waste recycling site in South China found that the bioaccumulation factors (BAFs) of TBBPA in aquatic species were observable, with invertebrates like the Chinese mystery snail and prawn showing notable accumulation.

Toxicokinetic Parameters

Toxicokinetic studies describe the time course of absorption, distribution, metabolism, and excretion of a substance. For TBBPA, these studies indicate rapid uptake and elimination in many aquatic species.

| Species | Parameter | Value | Reference |

| Scallop (Chlamys farreri) | Time to Steady State | ~3 days | |

| Fathead Minnow (Pimephales promelas) | Time to Steady State | 4 days | |

| Half-life (t½) | < 1 day | ||

| Bluegill Sunfish (Lepomis macrochirus) | Time to Steady State | 3 - 7 days | |

| Half-life (t½) | < 24 hours | ||

| Zebrafish (Danio rerio) | Half-life (t½) | 22.65 - 24 hours | |

| Various Aquatic Organisms | Bioaccumulation Rate | 19.33% | |

| Metabolism Rate | 8.88% |

Experimental Methodologies

A variety of experimental designs have been employed to assess the bioaccumulation of TBBPA. These range from controlled laboratory exposures to field sampling in contaminated areas.

Laboratory Bioaccumulation Protocol (Fish)

This protocol is a generalized representation based on studies with species like zebrafish and fathead minnows.

-

Acclimation: Fish are acclimated to laboratory conditions (temperature, pH, light cycle) in clean, aerated water for a minimum of two weeks.

-

Exposure Phase: A static or semi-static renewal system is used. Fish are exposed to a constant, sublethal concentration of TBBPA dissolved in the water. A solvent control (e.g., DMSO) is run in parallel. Exposure duration can range from several days to weeks, until a steady state is reached.

-

Sampling (Uptake): Subgroups of fish are sampled at predetermined time points (e.g., 1, 2, 4, 7, 14, 28 days) during the exposure phase.

-

Depuration Phase: Remaining fish are transferred to clean, TBBPA-free water.

-

Sampling (Depuration): Fish are sampled at time points during the depuration phase to determine the elimination rate and half-life.

-

Tissue Analysis: Whole fish or dissected tissues (liver, muscle, gill, etc.) are homogenized and extracted. Common extraction techniques include liquid-liquid extraction or solid-phase extraction (SPE).

-

Quantification: TBBPA concentrations in the extracts are quantified using analytical instruments such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

References

The Double-Edged Sword: A Technical Guide to the Structure-Activity Relationship of Brominated Bisphenol A Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisphenol A (BPA), a ubiquitous compound in modern manufacturing, has long been scrutinized for its endocrine-disrupting properties. As regulatory pressures and public concern have mounted, the chemical industry has pivoted to a variety of BPA analogues. Among these, brominated bisphenol A derivatives have found extensive use as flame retardants, incorporated into everything from electronics to textiles. However, the structural similarity of these brominated analogues to BPA raises significant questions about their own biological activities and potential health risks. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of brominated bisphenol A analogues, with a focus on their interactions with key nuclear receptors and the resultant cellular and physiological effects. Through a comprehensive review of the current scientific literature, this document aims to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to navigate the complex toxicological landscape of these compounds.

Data Presentation: Quantitative Analysis of Receptor Interactions

The biological activity of brominated BPA analogues is intrinsically linked to their ability to interact with various nuclear receptors, thereby mimicking or antagonizing the actions of endogenous hormones. The following tables summarize the quantitative data on the interactions of these compounds with the Estrogen Receptor (ER), Androgen Receptor (AR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Table 1: Estrogenic Activity of Brominated Bisphenol A Analogues